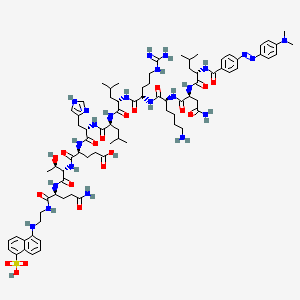

Dabcyl-LNKRLLHETQ-Edans

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C81H119N23O19S |

|---|---|

Molekulargewicht |

1751.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-5-amino-1,5-dioxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H119N23O19S/c1-44(2)37-60(96-70(110)48-21-23-49(24-22-48)102-103-50-25-27-52(28-26-50)104(8)9)75(115)100-64(41-67(84)107)79(119)93-56(17-10-11-33-82)72(112)92-57(19-14-34-90-81(85)86)73(113)97-61(38-45(3)4)76(116)98-62(39-46(5)6)77(117)99-63(40-51-42-87-43-91-51)78(118)94-59(30-32-68(108)109)74(114)101-69(47(7)105)80(120)95-58(29-31-66(83)106)71(111)89-36-35-88-55-18-12-16-54-53(55)15-13-20-65(54)124(121,122)123/h12-13,15-16,18,20-28,42-47,56-64,69,88,105H,10-11,14,17,19,29-41,82H2,1-9H3,(H2,83,106)(H2,84,107)(H,87,91)(H,89,111)(H,92,112)(H,93,119)(H,94,118)(H,95,120)(H,96,110)(H,97,113)(H,98,116)(H,99,117)(H,100,115)(H,101,114)(H,108,109)(H4,85,86,90)(H,121,122,123)/t47-,56+,57+,58+,59+,60+,61+,62+,63+,64+,69+/m1/s1 |

InChI-Schlüssel |

JHAJNWICMOBYNQ-IRJDQAPQSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Principle of the Dabcyl-LNKRLLHETQ-Edans FRET Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles underpinning the Dabcyl-LNKRLLHETQ-Edans Förster Resonance Energy Transfer (FRET) assay. This assay is a powerful tool for studying protease activity, offering high sensitivity and continuous monitoring capabilities crucial for enzyme kinetics and inhibitor screening.

Fundamental Principle: Förster Resonance Energy Transfer (FRET)

The this compound assay is built upon the photophysical phenomenon of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1][2]

In this specific assay, the key components are:

-

Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): The fluorescent donor molecule. When excited by an external light source, it is capable of emitting light at a characteristic wavelength.

-

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): The quencher molecule, which acts as the acceptor. Dabcyl is a non-fluorescent chromophore, often referred to as a "dark quencher."[3][4]

-

LNKRLLHETQ: A specific peptide sequence that acts as a substrate for a particular protease. This peptide serves as a linker, covalently connecting the Edans and Dabcyl molecules.

The core principle of the assay is based on the distance-dependent nature of FRET. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[1]

In the intact state of the this compound probe:

-

The Edans (donor) and Dabcyl (quencher) molecules are held in close proximity by the peptide linker.

-

When the Edans molecule is excited by an external light source (typically around 340 nm), it transfers its excitation energy to the nearby Dabcyl molecule through FRET.[3]

-

The Dabcyl molecule accepts this energy but, being a non-fluorescent quencher, dissipates it as heat rather than emitting light.

-

Consequently, the fluorescence of Edans is quenched, and the solution exhibits minimal fluorescence.

Upon enzymatic cleavage of the peptide:

-

A specific protease recognizes and cleaves the LNKRLLHETQ peptide sequence.

-

This cleavage event severs the covalent link between Edans and Dabcyl.

-

The Edans and Dabcyl fragments diffuse apart in the solution, increasing the distance between them beyond the effective FRET range.

-

With FRET disrupted, the excited Edans molecule can no longer efficiently transfer energy to Dabcyl.

-

As a result, the Edans molecule returns to its ground state by emitting a photon of light (fluorescence, typically around 490-500 nm).[5][6]

-

This leads to a quantifiable increase in fluorescence intensity, which is directly proportional to the rate of peptide cleavage by the protease.[1]

This process allows for the real-time monitoring of enzymatic activity. The rate of the increase in fluorescence provides a measure of the protease's catalytic efficiency.

Key Components and Their Properties

The success of the Dabcyl-Edans FRET assay hinges on the specific spectral properties of the donor-acceptor pair and the nature of the peptide substrate.

The Dabcyl-Edans FRET Pair

Dabcyl and Edans are a widely used FRET pair due to their excellent spectral overlap.[7] The emission spectrum of Edans (the donor) significantly overlaps with the absorption spectrum of Dabcyl (the acceptor), a critical requirement for efficient FRET.[7]

| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) |

| Excitation Wavelength (λex) | ~336-341 nm[8] | ~453-472 nm[8] |

| Emission Wavelength (λem) | ~471-496 nm[9] | Non-fluorescent |

| Molar Extinction Coefficient (ε) | Not specified in provided results | log ε = 4.37 (at 463 nm)[9] |

| Förster Radius (R₀) | \multicolumn{2}{c | }{33-41 Å[1]} |

The Förster radius (R₀) is the distance at which the FRET efficiency is 50%.

The use of Dabcyl as a "dark quencher" is a significant advantage as it minimizes background fluorescence, thereby increasing the signal-to-noise ratio of the assay.[3]

The LNKRLLHETQ Peptide Substrate

The peptide sequence LNKRLLHETQ is the specific recognition site for a particular protease. While the precise enzyme that cleaves this exact sequence was not identified in the search results, the principle remains the same regardless of the specific protease. For the purpose of illustrating a concrete application, we can consider a similar, well-documented FRET substrate for the SARS-CoV 3C-like protease (3CLP), Dabcyl-KTSAVLQSGFRKME -Edans, which has a reported Km value of 17 µM. This demonstrates how such substrates are used to characterize viral proteases.

The design of the peptide linker is crucial. It must be long enough to allow the donor and quencher to be in a conformation that facilitates efficient FRET in the uncleaved state, yet it must be a specific and efficient substrate for the target protease.

Experimental Workflow and Signaling Pathway

The general workflow for a this compound FRET assay involves several key steps, from substrate synthesis to data analysis.

Signaling Pathway

The signaling pathway in the context of this assay is the enzymatic reaction itself, leading to a detectable signal.

Caption: Signaling pathway of the Dabcyl-Edans FRET assay.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a protease assay using the this compound substrate.

Caption: Experimental workflow for a FRET-based protease assay.

Detailed Experimental Protocol (General Template)

This section provides a generalized protocol for a FRET-based protease assay. Specific concentrations and conditions should be optimized for the particular protease and substrate being studied.

Materials:

-

This compound substrate

-

Purified protease

-

Assay buffer (e.g., 20 mM HEPES, pH 7.0)[10]

-

Microplate reader with fluorescence detection capabilities

-

96- or 384-well black microplates (to minimize light scatter)

-

Nuclease-free water

-

DMSO (for dissolving substrate and inhibitors)

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the this compound substrate in DMSO (e.g., 10 mM).

-

Dilute the substrate stock solution in assay buffer to a working concentration (e.g., 20 µM).[3]

-

Prepare a stock solution of the protease in a suitable buffer. The final concentration in the assay will depend on the enzyme's activity.

-

(For inhibitor screening) Prepare a stock solution of the inhibitor in DMSO and create a serial dilution.

-

-

Assay Setup:

-

In a microplate, add the assay buffer to each well.

-

Add the substrate solution to each well.

-

(For inhibitor screening) Add the inhibitor dilutions to the appropriate wells. Include a control with only DMSO.

-

Include control wells:

-

No-enzyme control: Substrate and buffer only (to measure background fluorescence).

-

Positive control (no inhibitor): Substrate, buffer, and enzyme.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the protease solution to each well (except the no-enzyme control).

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every 2 minutes for 1 hour). Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For enzyme kinetics, perform the assay with varying substrate concentrations and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor screening, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Applications in Research and Drug Development

The this compound FRET assay and similar designs are invaluable tools in several areas of research and drug development:

-

Protease Activity Profiling: These assays are used to characterize the substrate specificity and kinetic parameters of newly discovered or purified proteases.[1]

-

High-Throughput Screening (HTS) for Inhibitors: The continuous and sensitive nature of this assay makes it ideal for screening large compound libraries to identify potential protease inhibitors.[1] This is particularly relevant in drug discovery for diseases where proteases play a key pathological role, such as in viral infections (e.g., HIV protease, SARS-CoV 3CLP) and cancer.[1][3]

-

Enzyme Kinetics Studies: The real-time data acquisition allows for detailed studies of enzyme kinetics, including the determination of Michaelis-Menten constants (Km and Vmax) and the mode of action of inhibitors.[1]

-

Diagnostics: In some contexts, these assays could be adapted for diagnostic purposes to detect the presence of specific proteases in biological samples.

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. The small peptide world in long noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Prediction of protease substrates using sequence and structure features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological role and clinical significance of insulin-like peptide 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 10. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

An In-depth Technical Guide to the Dabcyl-LNKRLLHETQ-Edans Substrate and its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dabcyl-LNKRLLHETQ-Edans substrate, a fluorogenic peptide critical for studying the activity of Plasmepsin V (PMV), an essential aspartic protease in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document details the substrate's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated biological pathways.

Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] This mechanism involves a donor fluorophore and an acceptor chromophore (quencher) in close proximity. In this substrate, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the fluorophore, and Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) acts as the quencher.

In the intact peptide, the close proximity of Edans and Dabcyl allows for non-radiative energy transfer from the excited Edans to Dabcyl.[1][2] This energy transfer quenches the fluorescence emission of Edans. The peptide sequence, LNKRLLHETQ, is derived from the Plasmodium export element (PEXEL) motif of the Histidine-Rich Protein II (HRPII), a protein exported by the malaria parasite.[2][3]

Plasmepsin V specifically recognizes and cleaves the PEXEL motif within this peptide sequence, separating the Edans fluorophore from the Dabcyl quencher.[2][3] This cleavage event disrupts FRET, leading to a significant increase in the fluorescence of Edans, which can be monitored in real-time to determine enzyme activity.[2]

Quantitative Data

The this compound substrate has been utilized in several studies to characterize the kinetic properties of Plasmepsin V and to evaluate the potency of its inhibitors. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Enzyme Form | Conditions | Reference |

| Km | 4.6 ± 0.4 µM | Mature Plasmepsin V | pH 6.0, 37°C | [2][4] |

| kcat | 0.24 ± 0.07 s-1 | Mature Plasmepsin V | pH 6.0, 37°C | [2][4] |

| Km | 7.9 ± 0.7 µM | Proplasmepsin V (Zymogen) | pH 6.0, 37°C | [2] |

| kcat | 0.24 ± 0.02 s-1 | Proplasmepsin V (Zymogen) | pH 6.0, 37°C | [2] |

| Km | 3.48 ± 0.7 µM | Plasmepsin V | Not Specified | [5] |

| Inhibitor | IC50 | Conditions | Reference |

| Pepstatin A | Partial Inhibition | Not Specified | [2] |

| KNI Aspartic Protease Inhibitors | Partial Inhibition | Not Specified | [2] |

| WEHI-916 | 20 nM | Not Specified | [6] |

| Compound 1 | 367 ± 60 pM | 3 µM Substrate | [5] |

| Lopinavir | 9-40 µM | Not Specified | [5] |

| Ritonavir | 9-40 µM | Not Specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. The following are typical protocols for Plasmepsin V activity assays using the this compound substrate.

Recombinant Plasmepsin V Activity Assay

This protocol is adapted from studies on bacterially expressed and purified Plasmepsin V.[2][4]

Materials:

-

Recombinant mature Plasmepsin V (or proplasmepsin V)

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM MES, pH 6.0, containing 0.005% Tween-20

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the this compound substrate in the assay buffer, with final concentrations ranging from 0.1 µM to 12 µM.[2]

-

Add 10 nM of mature Plasmepsin V or proplasmepsin V to each well of the microplate containing the substrate dilutions.[2]

-

Incubate the plate at 37°C.[2]

-

Monitor the increase in fluorescence using a plate reader with an excitation wavelength of 335 nm and an emission wavelength of 500 nm.[2]

-

Record the initial reaction rates (Δfluorescence/min) from the linear portion of the kinetic curves.[2]

-

Convert the fluorescence units to molar concentrations using a standard curve of fully digested substrate.[2]

-

Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[2]

Plasmepsin V Inhibition Assay

This protocol is a general guideline for assessing the potency of Plasmepsin V inhibitors.

Materials:

-

Plasmepsin V enzyme

-

This compound substrate

-

Test inhibitors (with appropriate dilutions)

-

Assay Buffer (as described above)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Add a fixed concentration of Plasmepsin V (e.g., 10 nM) to the wells of the microplate.[2]

-

Add serial dilutions of the test inhibitor to the wells and incubate for a pre-determined time (e.g., 5 minutes) at 37°C.[5]

-

Initiate the reaction by adding the this compound substrate at a concentration close to its Km (e.g., 3-5 µM).[5]

-

Monitor the fluorescence as described in the activity assay protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: The Plasmodium falciparum Protein Export Pathway

Plasmepsin V is a key enzyme in the protein export pathway of P. falciparum. This pathway is essential for the parasite's survival as it remodels the host red blood cell.[6][7] Hundreds of effector proteins are synthesized in the parasite's endoplasmic reticulum (ER) and are destined for export into the host cell cytosol.[1][7]

These exported proteins contain a conserved pentameric sequence known as the Plasmodium export element (PEXEL), with the consensus motif RxLxE/Q/D.[3][6] Plasmepsin V, an ER-resident aspartic protease, identifies and cleaves this PEXEL motif.[1][3] This cleavage is a crucial licensing step for the subsequent translocation of the effector proteins across the parasitophorous vacuole membrane and into the host erythrocyte.[3][8]

References

- 1. Plasmepsin V cleaves malaria effector proteins in a distinct endoplasmic reticulum translocation interactome for export to the erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The zymogen of plasmepsin V from Plasmodium falciparum is enzymatically active - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmepsin V licenses Plasmodium proteins for export into the host erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The zymogen of plasmepsin V from Plasmodium falciparum is enzymatically active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picomolar Inhibition of Plasmepsin V, an Essential Malaria Protease, Achieved Exploiting the Prime Region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmepsin V, a Secret Weapon Against Malaria | PLOS Biology [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Plasmepsin V Activity Demonstrates Its Essential Role in Protein Export, PfEMP1 Display, and Survival of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

Dabcyl-LNKRLLHETQ-Edans as a Substrate for Plasmepsin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the fluorogenic peptide substrate, Dabcyl-LNKRLLHETQ-Edans, for the characterization of Plasmepsin V (PMV), an essential aspartic protease of the malaria parasite, Plasmodium falciparum. This document details the kinetic properties of the substrate with both the mature enzyme and its zymogen, provides comprehensive experimental protocols, and illustrates the key biological pathways and experimental workflows.

Introduction

Plasmepsin V is a crucial enzyme in the life cycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Located in the endoplasmic reticulum (ER), PMV plays a vital role in the export of hundreds of parasite proteins into the host red blood cell. These exported proteins are essential for the parasite's survival, remodeling the host cell to facilitate nutrient uptake and immune evasion. PMV recognizes and cleaves a specific amino acid motif known as the Plasmodium export element (PEXEL), with the consensus sequence RxLxE/Q/D. This cleavage is a prerequisite for the translocation of these effector proteins.

The indispensable nature of Plasmepsin V makes it a prime target for the development of novel antimalarial drugs. The fluorogenic substrate this compound, derived from the PEXEL sequence of the P. falciparum histidine-rich protein II (HRPII), is a valuable tool for studying the enzymatic activity of PMV and for screening potential inhibitors. This substrate utilizes Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the Edans donor is quenched by the Dabcyl acceptor in the intact peptide. Upon cleavage by Plasmepsin V, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.

Quantitative Data

The enzymatic activity of Plasmepsin V and its zymogen (proPMV) has been characterized using the this compound substrate. The key kinetic parameters are summarized in the table below.

| Enzyme Form | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH |

| Mature Plasmepsin V | 4.6 ± 0.4 | 0.24 ± 0.07 | 5.5 - 7.0 |

| Proplasmepsin V (Zymogen) | 7.9 ± 0.7 | 0.24 ± 0.02 | 5.5 - 7.0 |

Data sourced from a study on the recombinant expression and characterization of zymogenic and mature Plasmepsin V[1][2].

Plasmepsin V Inhibition

Several compounds have been investigated for their inhibitory activity against Plasmepsin V. A summary of reported IC₅₀ values is provided below.

| Inhibitor | IC₅₀ | Notes |

| Pepstatin A | Partially Inhibits | A general aspartic protease inhibitor. |

| WEHI-842 | 0.2 nM | A potent peptidomimetic inhibitor that mimics the PEXEL sequence. |

| KNI Inhibitors | Partially Inhibits | A class of aspartic protease inhibitors. |

| Compound 47 | 5.10 µM (parasite growth) | A non-peptidomimetic compound identified through virtual screening. |

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

Expression and Purification of Recombinant Plasmepsin V

A truncated form of proplasmepsin V (e.g., residues Glu37-Asn521) can be expressed in E. coli as a fusion protein, for example, with a thioredoxin tag.[1]

-

Expression: The fusion protein is typically expressed as inclusion bodies in a suitable E. coli strain.

-

Refolding: Inclusion bodies are solubilized and the protein is refolded using optimized refolding buffers.

-

Purification: The refolded protein can be purified using chromatography techniques such as immobilized metal affinity chromatography (IMAC) if a His-tag is present, followed by size-exclusion chromatography.

-

Maturity: The mature form of Plasmepsin V can be generated from the zymogen by cleavage at the appropriate site (e.g., Asn80-Ala81).[1][2]

Plasmepsin V Enzymatic Assay

This protocol describes a typical FRET-based assay to measure Plasmepsin V activity.

-

Reagents:

-

Assay Buffer: 50 mM MES, pH 6.0, containing 0.005% Tween-20.[1]

-

Enzyme: Purified mature Plasmepsin V or proplasmepsin V (e.g., 10 nM final concentration).[1]

-

Substrate: this compound (e.g., 0.1 - 12 µM final concentration).[1]

-

Inhibitor (optional): Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare the reaction mixture in a 96-well microplate.

-

Add the assay buffer to the wells.

-

Add the enzyme to the wells.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the substrate to the wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm.

-

-

Data Analysis:

-

Determine the initial reaction rates (v₀) from the linear portion of the fluorescence versus time curve.

-

For kinetic parameter determination, plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

For inhibitor studies, calculate the percent inhibition relative to a control without the inhibitor and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

PEXEL Protein Export Pathway

The following diagram illustrates the role of Plasmepsin V in the export of PEXEL-containing proteins from the parasite's endoplasmic reticulum to the host red blood cell.

Caption: PEXEL Protein Export Pathway mediated by Plasmepsin V.

Experimental Workflow for Plasmepsin V Activity Assay

This diagram outlines the key steps in performing a FRET-based enzymatic assay for Plasmepsin V.

Caption: Workflow for Plasmepsin V FRET-based activity assay.

Logical Relationship of FRET Assay Components

This diagram illustrates the principle of the FRET assay using this compound.

Caption: Principle of the FRET-based assay for Plasmepsin V.

References

An In-depth Technical Guide to the LNKRLLHETQ Peptide Sequence

Disclaimer: As of late 2025, the peptide sequence LNKRLLHETQ is not documented in publicly accessible scientific literature or protein databases. The following guide is presented as a representative technical whitepaper, postulating a hypothetical function for LNKRLLHETQ as an inhibitor of the p53-MDM2 protein-protein interaction, a critical target in oncology. This document serves to illustrate the expected format and depth of analysis for such a peptide, tailored for researchers, scientists, and professionals in drug development.

Introduction

Protein-protein interactions (PPIs) are fundamental to cellular signaling and represent a vast class of potential therapeutic targets. The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2), is a well-validated target in cancer therapy. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions.

This guide details the characteristics of a hypothetical decapeptide, LNKRLLHETQ, designed as a competitive inhibitor of the p53-MDM2 interaction. By mimicking the binding motif of p53, LNKRLLHETQ is postulated to bind to the p53-binding pocket of MDM2, liberating p53 to execute its functions, including cell cycle arrest and apoptosis.

Quantitative Data Summary

The binding affinity and cellular efficacy of LNKRLLHETQ have been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative metrics for the peptide's activity.

Table 1: Biophysical Binding Affinity of LNKRLLHETQ to MDM2

| Assay Type | Parameter | Value (nM) |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 150 ± 25 |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 120 ± 18 |

| Competitive Fluorescence Polarization | Inhibition Constant (Ki) | 95 ± 12 |

Table 2: In Vitro and Cellular Activity of LNKRLLHETQ

| Assay Type | Cell Line | Parameter | Value (µM) |

| Competitive ELISA | - | IC50 | 0.85 ± 0.15 |

| Cell Viability (MTT Assay) | SJSA-1 (MDM2-amplified) | EC50 | 15 ± 3.2 |

| Apoptosis Induction (Caspase 3/7 Assay) | SJSA-1 (MDM2-amplified) | EC50 | 18 ± 4.5 |

Key Experimental Protocols

Detailed methodologies for the characterization of LNKRLLHETQ are provided below.

Peptide Synthesis and Purification

LNKRLLHETQ was synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry on a rink amide resin. Amino acid couplings were achieved using HBTU/DIPEA activation. Following cleavage from the resin with a cocktail of 95% trifluoroacetic acid, 2.5% triisopropylsilane, and 2.5% water, the crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the peptide were confirmed by analytical HPLC and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to determine the thermodynamic parameters of the LNKRLLHETQ-MDM2 interaction. A solution of 100 µM recombinant human MDM2 was placed in the sample cell, and a solution of 1 mM LNKRLLHETQ was titrated into the cell in 2 µL injections. The resulting heat changes were measured to calculate the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cell Viability (MTT) Assay

The effect of LNKRLLHETQ on cell viability was assessed using the MTT assay. SJSA-1 cells were seeded in 96-well plates and treated with increasing concentrations of LNKRLLHETQ for 48 hours. MTT reagent was then added, and the resulting formazan crystals were solubilized. The absorbance was measured at 570 nm to determine the half-maximal effective concentration (EC50) for cell viability reduction.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for LNKRLLHETQ in the p53-MDM2 signaling pathway.

Caption: p53-MDM2 pathway and inhibition by LNKRLLHETQ.

Experimental Workflow Diagram

The diagram below outlines the workflow for a competitive fluorescence polarization assay to measure the inhibitory constant (Ki) of LNKRLLHETQ.

Caption: Workflow for competitive fluorescence polarization assay.

An In-depth Technical Guide to Studying Plasmepsin V Function Using the Fluorogenic Substrate Dabcyl-LNKRLLHETQ-Edans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the Förster Resonance Energy Transfer (FRET) substrate, Dabcyl-LNKRLLHETQ-Edans, for the characterization and inhibition of Plasmepsin V (PMV), a critical aspartic protease in Plasmodium falciparum and a key target for antimalarial drug development.

Introduction: Plasmepsin V and the PEXEL-Cleavage Pathway

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, exports hundreds of effector proteins into the host red blood cell to ensure its survival and virulence.[1] This export process is critically dependent on the Plasmodium export element (PEXEL), a conserved amino acid motif (RxLxE/Q/D) found on most exported proteins.[1]

Plasmepsin V (PMV) is an endoplasmic reticulum (ER)-resident aspartic protease that functions as the PEXEL-cleaving enzyme.[2][3] It recognizes and cleaves the PEXEL motif after the leucine residue (RxL↓), a crucial processing step that licenses the proteins for translocation into the host cell.[1][3] The essentiality of PMV for parasite survival makes it a high-priority target for novel antimalarial therapeutics.[2][4]

The fluorogenic peptide this compound is a FRET-based substrate designed to mimic the PEXEL motif of the P. falciparum Histidine-Rich Protein II (HRPII).[3][5] The peptide incorporates a quencher (Dabcyl) and a fluorophore (Edans). In its intact state, the proximity of the Dabcyl group quenches the fluorescence of the Edans molecule. Upon cleavage by Plasmepsin V between the leucine (L) and histidine (H) residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescent signal provides a robust and sensitive method for kinetic studies and high-throughput inhibitor screening.

Quantitative Data

Enzyme Kinetics

The this compound substrate has been utilized to determine the kinetic parameters of recombinant mature P. falciparum Plasmepsin V. These values are essential for designing quantitative assays and for the kinetic characterization of inhibitors.

| Parameter | Value | Conditions | Reference |

| Km | 4.6 µM | 50 mM MES buffer, pH 6.0, 0.005% Tween-20, 37°C | [2] |

| kcat | 0.24 s-1 | 50 mM MES buffer, pH 6.0, 0.005% Tween-20, 37°C | [2] |

| pH Optimum | 5.5 - 7.0 | 50 mM MES buffer, 37°C | [2] |

Inhibitor Potency

Several compounds have been identified as inhibitors of Plasmepsin V. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes IC50 values for notable PMV inhibitors determined using FRET-based assays.

| Inhibitor | Target | IC50 | Assay Notes | Reference |

| WEHI-916 | P. falciparum PMV | 20 nM | Assayed against recombinant PfPMV with a KAHRP PEXEL fluorogenic peptide. | [2] |

| P. vivax PMV | 24 nM | Assayed against recombinant PvPMV. | [2] | |

| WEHI-842 | P. falciparum PMV | ~0.4 nM | Assayed with KAHRP fluorogenic substrate. | [6] |

| P. vivax PMV | 0.2 nM | Assayed with KAHRP fluorogenic substrate. | [7][8] | |

| Pepstatin A | P. falciparum PMV | ~9-40 µM | General aspartic protease inhibitor, assayed in parallel with more potent compounds. | [9] |

| Lopinavir | P. falciparum PMV | ~9-40 µM | HIV protease inhibitor, shows weak cross-inhibition. | [9] |

| Ritonavir | P. falciparum PMV | ~9-40 µM | HIV protease inhibitor, shows weak cross-inhibition. | [9] |

Experimental Protocols

Protocol for Plasmepsin V Activity Assay

This protocol details the steps for measuring the enzymatic activity of Plasmepsin V using the this compound substrate.

Reagents and Materials:

-

Recombinant mature Plasmepsin V (PfPMV)

-

This compound substrate stock (e.g., 1 mM in DMSO)

-

Assay Buffer: 50 mM MES, pH 6.0, containing 0.005% (v/v) Tween-20

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 335-340 nm, Emission: 500 nm)

Procedure:

-

Prepare Enzyme Dilution: Dilute the recombinant Plasmepsin V stock solution in Assay Buffer to the desired final concentration (e.g., 10-12 nM). Prepare enough volume for all planned reactions.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. For kinetic analysis, concentrations should span a range from approximately 0.1 to 10 times the Km (e.g., 0.5 µM to 12 µM).[2]

-

Set Up Reactions: In a 96-well microplate, add the reaction components in the following order:

-

Assay Buffer to bring the final volume to 100 µL.

-

Enzyme dilution (e.g., 50 µL).

-

Include "no enzyme" controls for each substrate concentration to measure background fluorescence.

-

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate dilution (e.g., 50 µL) to each well. Mix gently by pipetting or orbital shaking.

-

Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) in kinetic mode.

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" controls) from the values obtained for the enzyme-containing wells.

-

Determine the initial reaction rate (velocity, v) from the linear portion of the fluorescence versus time plot (Δfluorescence / Δtime).

-

Convert the fluorescence units to molar concentrations of product using a standard curve generated by complete enzymatic digestion of a known concentration of the substrate.[2]

-

For Km and Vmax determination, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.

Protocol for Inhibitor Screening and IC50 Determination

This protocol is adapted for screening chemical compounds for inhibitory activity against Plasmepsin V.

Reagents and Materials:

-

All reagents from Protocol 3.1.

-

Compound library or individual inhibitors dissolved in DMSO.

Procedure:

-

Prepare Compound Dilutions: Create a serial dilution of the test compounds in DMSO. Then, dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant across all wells and typically does not exceed 1% (v/v).

-

Set Up Reactions: In a 96-well microplate, add the following:

-

Assay Buffer.

-

Test compound dilution (e.g., 10 µL). Include a "no inhibitor" control (DMSO vehicle only).

-

Enzyme dilution (e.g., 40 µL of a 2.5x concentrated solution).

-

-

Pre-incubation: Gently mix and incubate the enzyme and inhibitor mixture for a set period (e.g., 5-30 minutes) at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add the this compound substrate to each well to a final concentration near the Km value (e.g., 5 µM).[2] The final reaction volume should be consistent (e.g., 100 µL).

-

Measure Fluorescence: Immediately measure the reaction kinetics as described in Protocol 3.1, Step 5.

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the "no inhibitor" control:

-

% Inhibition = 100 * (1 - (Velocityinhibitor / Velocitycontrol))

-

-

To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Plasmepsin V Activity Demonstrates Its Essential Role in Protein Export, PfEMP1 Display, and Survival of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wehi.edu.au [wehi.edu.au]

- 5. innopep.com [innopep.com]

- 6. qyaobio.com [qyaobio.com]

- 7. rcsb.org [rcsb.org]

- 8. Structural basis for plasmepsin V inhibition that blocks export of malaria proteins to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picomolar Inhibition of Plasmepsin V, an Essential Malaria Protease, Achieved Exploiting the Prime Region - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to FRET-Based Protease Assays: From Core Principles to Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based protease assays, a cornerstone technique in biochemistry and drug discovery. From the fundamental principles of FRET to detailed experimental protocols and data analysis, this document serves as a practical resource for researchers aiming to establish, optimize, and interpret these powerful assays.

The Core Principle: Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor".[1][2] When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor molecule without the emission of a photon.[1][3] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[2][4][5] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "spectroscopic ruler".[1][6]

In the context of protease assays, a peptide substrate is designed to contain a specific cleavage sequence for the protease of interest. This peptide is flanked by a FRET donor and acceptor pair. In the intact substrate, the donor and acceptor are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence, often accompanied by sensitized emission from the acceptor. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to a decrease in FRET. This results in an increase in the donor's fluorescence emission and a decrease in the acceptor's emission, providing a measurable signal that is directly proportional to the protease activity.[2][5]

Design of FRET-Based Protease Substrates

The successful development of a FRET-based protease assay hinges on the careful design of the peptide substrate and the selection of an appropriate FRET pair.

Peptide Sequence

The peptide sequence must contain a recognition site that is specifically cleaved by the target protease. The length of the peptide is a critical parameter; it should be long enough to ensure sufficient separation of the donor and acceptor upon cleavage to disrupt FRET, but not so long that the baseline FRET efficiency in the intact state is too low. The solubility and stability of the peptide in the assay buffer are also important considerations.

FRET Donor-Acceptor Pairs

A wide variety of FRET pairs have been developed, ranging from organic dyes to fluorescent proteins and quantum dots. The choice of the FRET pair depends on several factors, including the spectral properties, the desired assay sensitivity, and the experimental setup. An ideal FRET pair should have a large spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, a high quantum yield for the donor, and a high extinction coefficient for the acceptor.

Table 1: Spectral Properties of Common FRET Pairs Used in Protease Assays

| Donor | Acceptor/Quencher | Excitation (nm) | Emission (nm) | Quantum Yield (Donor) | Extinction Coefficient (Acceptor, M⁻¹cm⁻¹) | Förster Distance (R₀, Å) |

| EDANS | DABCYL | ~340 | ~490 | 0.17 | 32,000 | 33 |

| Mca | Dnp | ~325 | ~392 | - | 17,000 | - |

| FAM (Fluorescein) | QXL™ 520 | ~490 | ~520 | 0.93 | 90,000 | 54 |

| HiLyte™ Fluor 488 | QXL™ 520 | ~503 | ~528 | 0.92 | 90,000 | 54 |

| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | ~433 | ~527 | 0.40 | 32,500 | 49 |

| CyPet | YPet | ~414 | ~530 | 0.51 | 43,000 | 55 |

| Quantum Dot 525 | TAMRA | ~400 | ~580 | >0.5 | 95,000 | ~50 |

Note: Spectral properties can vary depending on the local environment and conjugation.

Experimental Workflow

A typical FRET-based protease assay involves several key steps, from substrate preparation to data analysis.

Detailed Methodologies

Materials:

-

FRET-labeled peptide substrate

-

Purified protease

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts, detergents, and reducing agents)

-

96- or 384-well black microplates

-

Fluorescence plate reader with appropriate filters or monochromators

Protocol:

-

Reagent Preparation:

-

Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Dilute the substrate stock solution to the desired final concentrations in the assay buffer.

-

Prepare a stock solution of the purified protease in a suitable buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Prepare the assay buffer with all necessary components. The buffer composition should be optimized for the specific protease being studied.

-

-

Assay Setup:

-

Pipette the diluted FRET substrate solution into the wells of the microplate.

-

Include appropriate controls:

-

No-enzyme control: Substrate and buffer only, to determine background fluorescence.

-

No-substrate control: Enzyme and buffer only, to check for intrinsic fluorescence of the enzyme preparation.

-

Positive control: A known inhibitor of the protease to validate the assay's ability to detect inhibition.

-

Solvent control: To account for any effects of the substrate or compound solvent (e.g., DMSO).

-

-

-

Reaction Initiation and Data Acquisition:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the protease solution to the wells.

-

Immediately place the plate in the fluorescence reader and begin measuring the fluorescence signal over time (kinetic mode). The donor fluorescence is typically monitored. For FRET pairs with a fluorescent acceptor, the ratio of acceptor to donor emission can also be tracked. Alternatively, for endpoint assays, the reaction is stopped after a specific time by adding a potent inhibitor or by changing the pH, and the final fluorescence is measured.[7]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.

-

Calculate the initial velocity by determining the slope of the linear phase of the reaction progress curve.

-

To determine the kinetic parameters, Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[8]

-

Quantitative Data and Kinetic Parameters

FRET-based assays are powerful tools for determining the kinetic parameters of protease activity, which are crucial for understanding enzyme function and for characterizing inhibitors.

Table 2: Examples of Kinetic Parameters Determined by FRET-Based Assays

| Protease | Substrate (FRET Pair) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10.3 | 0.034 | 3,300 |

| HIV-1 Protease | (DABCYL)-GABA-SQNYPIVQ-(EDANS) | 56 | 28 | 500,000 |

| MMP-9 | Mca-PLGL-Dpa-AR-NH₂ | 4.2 | 0.43 | 102,000 |

| SENP1 | CyPet-preSUMO1-YPet | 0.14 | 4.5 | 3.2 x 10⁷ |

| Lethal Factor (LF) | Mca-YVADAPK(Dnp)-NH₂ | 7.9 | 0.11 | 13,900 |

Note: These values are illustrative and can vary depending on the specific assay conditions.

Applications in Drug Discovery and Research

FRET-based protease assays are widely used in both basic research and drug discovery for a variety of applications:

-

High-Throughput Screening (HTS): The homogeneous, "mix-and-read" format of these assays makes them highly amenable to HTS for the identification of novel protease inhibitors.[6]

-

Mechanism of Inhibition Studies: These assays can be used to determine the mode of action of inhibitors (e.g., competitive, non-competitive, uncompetitive).

-

Substrate Specificity Profiling: By synthesizing a library of FRET substrates with varying peptide sequences, the substrate specificity of a protease can be systematically investigated.

-

Enzyme Kinetics and Characterization: FRET assays provide a sensitive and continuous method for determining the kinetic parameters of proteases.

-

In Vivo Imaging: Genetically encoded FRET biosensors, often using fluorescent proteins like CFP and YFP, can be expressed in living cells to monitor protease activity in real-time and in a cellular context.[1]

Conclusion

FRET-based protease assays offer a sensitive, continuous, and high-throughput method for studying protease activity. The principles of FRET, coupled with versatile substrate design, have made this technology an indispensable tool in academic research and the pharmaceutical industry. By understanding the core principles, optimizing experimental protocols, and carefully analyzing the data, researchers can effectively leverage FRET-based assays to advance our understanding of protease biology and accelerate the discovery of new therapeutics.

References

- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

The PEXEL Motif: A Key Recognition Signal for Plasmepsin V in Plasmodium falciparum Protein Export

A Technical Guide for Researchers and Drug Development Professionals

The ability of the malaria parasite, Plasmodium falciparum, to remodel its host red blood cell is paramount for its survival and is a key contributor to the pathology of the disease. This extensive remodeling is orchestrated by a large cohort of parasite proteins that are exported into the host cell cytoplasm. A critical step in this export pathway is the recognition and proteolytic processing of a specific sequence motif, the Plasmodium export element (PEXEL), by the endoplasmic reticulum (ER)-resident aspartic protease, Plasmepsin V (PMV). This technical guide provides an in-depth analysis of the PEXEL motif's role in PMV recognition, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

The PEXEL-Mediated Protein Export Pathway

The export of PEXEL-containing proteins is a multi-step process that begins in the parasite's ER and culminates in the release of the mature protein into the host erythrocyte. PMV-mediated cleavage of the PEXEL motif is a crucial licensing step for proteins to enter this export pathway.

Methodological & Application

Application Notes and Protocols for Plasmepsin V Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmepsin V (PMV) is an aspartic protease located in the endoplasmic reticulum of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme plays a critical role in the parasite's life cycle by cleaving the PEXEL (Plasmodium Export Element) motif of effector proteins destined for export into the host red blood cell. This protein export is essential for the parasite's survival and virulence, making Plasmepsin V a key target for the development of novel antimalarial drugs.

The Dabcyl-LNKRLLHETQ-Edans peptide is a specific fluorogenic substrate designed for the in vitro assessment of Plasmepsin V activity. This substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The Edans fluorophore is quenched by the Dabcyl group when the peptide is intact. Upon cleavage by Plasmepsin V between the Leucine (L) and Histidine (H) residues, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This allows for a sensitive and continuous measurement of enzyme activity.

These application notes provide a detailed protocol for a 96-well plate-based FRET assay to measure Plasmepsin V activity and to screen for potential inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for the Plasmepsin V FRET assay.

| Parameter | Value | Substrate | Conditions | Reference(s) |

| K_m_ | 4.6 µM | Dabcyl-LNKRLLHETQ-E(EDANS) | 50 mM MES, pH 6.0, 0.005% Tween-20, 37°C | [1] |

| k_cat_ | 0.24 s⁻¹ | Dabcyl-LNKRLLHETQ-E(EDANS) | 50 mM MES, pH 6.0, 0.005% Tween-20, 37°C | [1] |

| Optimal pH | 5.5 - 7.0 | Dabcyl-LNKRLLHETQ-E(EDANS) | 50 mM MES buffer, 37°C | [1] |

| Excitation Wavelength | 340 nm | Dabcyl-LNKRLLHETQ-E(EDANS) | - | [2] |

| Emission Wavelength | 492 nm | Dabcyl-LNKRLLHETQ-E(EDANS) | - | [2] |

| Inhibitor | IC₅₀ | Target Plasmepsin | Assay Conditions | Reference(s) |

| Pepstatin A | 22 µM | Plasmepsin V | 50 mM MES, pH 6.0, 0.005% Tween-20, 37°C | [1] |

| WEHI-842 | 0.2 nM | Plasmepsin V | Not specified | [3] |

| WEHI-916 | 20 nM | Plasmepsin V | 25 mM Tris, 25 mM MES, pH 6.4, 37°C | [2] |

| Lopinavir | 1.3 µM (EC₅₀) | P. falciparum | In vitro parasite growth inhibition | |

| Ritonavir | 3.0 µM (EC₅₀) | P. falciparum | In vitro parasite growth inhibition |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the protein export pathway mediated by Plasmepsin V and the experimental workflow for the FRET-based assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for manual or automated high-throughput screening.

1. Materials and Reagents

-

Enzyme: Recombinant Plasmepsin V

-

Substrate: this compound FRET peptide substrate

-

Assay Buffer: 50 mM MES, pH 6.0, containing 0.005% Tween-20.[1] An alternative buffer is 25 mM Tris, 25 mM MES, pH 6.4.[2]

-

Inhibitors: Test compounds and a known inhibitor (e.g., Pepstatin A) for positive control.

-

Vehicle: Dimethyl sulfoxide (DMSO) for dissolving compounds.

-

Equipment:

-

96-well black, flat-bottom microplates

-

Multichannel pipettes

-

Fluorescence plate reader with temperature control and excitation/emission filters for 340 nm and 492 nm, respectively.[2]

-

2. Reagent Preparation

-

Plasmepsin V Enzyme Stock: Prepare a stock solution of Plasmepsin V in a suitable buffer (e.g., 50 mM MES, pH 6.0) and store at -80°C. Determine the optimal final enzyme concentration by titration to achieve a linear reaction rate for at least 30 minutes. A final concentration of approximately 10 nM is a good starting point.[1]

-

FRET Substrate Stock: Dissolve the this compound substrate in DMSO to create a high-concentration stock (e.g., 1-10 mM) and store at -20°C. The final substrate concentration in the assay should be at or below the K_m_ value (e.g., 1.5 - 5 µM) to ensure sensitivity to competitive inhibitors.[1][2]

-

Inhibitor Stock Solutions: Dissolve test compounds and control inhibitors in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

3. Assay Procedure

-

Plate Setup:

-

Add Assay Buffer to all wells of a 96-well plate.

-

Add the desired volume of inhibitor dilutions or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.

-

Add Plasmepsin V enzyme to all wells except the no-enzyme control wells.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.[1]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of 340 nm and an emission wavelength of 492 nm.[2]

-

4. Data Analysis

-

Calculate Initial Reaction Velocities:

-

For each well, plot the relative fluorescence units (RFU) against time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

-

Determine Percent Inhibition:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100 where V_inhibitor is the initial velocity in the presence of the inhibitor and V_no-inhibitor is the initial velocity in the absence of the inhibitor (DMSO control).

-

-

Calculate IC₅₀ Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

References

- 1. The zymogen of plasmepsin V from Plasmodium falciparum is enzymatically active - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Plasmepsin V Activity Demonstrates Its Essential Role in Protein Export, PfEMP1 Display, and Survival of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for plasmepsin V inhibition that blocks export of malaria proteins to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Plasmepsin V Inhibitors Using a FRET-Based Activity Assay

Introduction

Plasmepsin V (PMV) is an essential aspartic protease found in the endoplasmic reticulum of Plasmodium species, the causative agents of malaria.[1][2] This enzyme plays a critical role in the export of several hundred parasite proteins into the host erythrocyte, a process vital for parasite survival, virulence, and remodeling of the host cell.[1][3][4] PMV recognizes and cleaves a conserved pentameric sequence known as the Plasmodium export element (PEXEL) within these exported proteins.[1][5][6] The indispensable nature of PMV for parasite viability makes it a promising target for the development of novel antimalarial therapeutics.[1][4]

This application note describes a robust and sensitive method for measuring the enzymatic activity of Plasmepsin V using a Förster Resonance Energy Transfer (FRET) substrate. FRET-based assays provide a continuous, real-time method for monitoring enzyme kinetics and are highly amenable to high-throughput screening (HTS) of potential inhibitors.[7][8] The principle of this assay relies on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage by Plasmepsin V, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[7][9]

Principle of the FRET-Based Assay

The FRET-based assay for Plasmepsin V activity utilizes a synthetic peptide substrate that mimics the PEXEL motif. This peptide is flanked by a fluorophore (donor) and a quencher (acceptor) molecule.

Caption: Principle of the Plasmepsin V FRET assay.

When the substrate is intact, excitation of the fluorophore results in non-radiative energy transfer to the quencher, and consequently, minimal fluorescence is emitted. Upon addition of active Plasmepsin V, the enzyme cleaves the peptide backbone, separating the fluorophore from the quencher. This disruption of FRET leads to an increase in fluorescence emission from the donor fluorophore, which can be monitored over time.

Materials and Reagents

| Reagent | Supplier | Comments |

| Recombinant Plasmepsin V | In-house or commercial | Ensure high purity and known activity. |

| FRET Substrate | Multiple vendors | e.g., DABCYL-LNKRLLHETQ-E(EDANS).[10] |

| Assay Buffer | In-house preparation | 25 mM Tris, 25 mM MES, pH 6.4.[3] |

| Tween-20 | Sigma-Aldrich | For prevention of non-specific binding. |

| Pepstatin A | Sigma-Aldrich | Known aspartic protease inhibitor (positive control). |

| DMSO | Sigma-Aldrich | For dissolving compounds. |

| 384-well plates | Greiner Bio-One | Black, flat-bottom for fluorescence assays. |

Experimental Protocols

Protocol 1: Determination of Optimal Enzyme Concentration

-

Prepare a series of dilutions of Plasmepsin V in assay buffer. A suggested range is 0.5 nM to 50 nM.

-

Add 10 µL of each enzyme dilution to multiple wells of a 384-well plate.

-

Prepare a solution of the FRET substrate in assay buffer at a concentration of 5 µM.[10]

-

Initiate the reaction by adding 10 µL of the substrate solution to each well containing the enzyme. The final reaction volume will be 20 µL.[3]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[10]

-

Measure the fluorescence intensity every 60 seconds for 30 minutes. Use an excitation wavelength of 335-340 nm and an emission wavelength of 490-500 nm.[3][10]

-

Plot the initial reaction rates (change in fluorescence over time) against the enzyme concentration.

-

Select an enzyme concentration that yields a robust linear increase in fluorescence over the initial 10-15 minutes of the reaction for subsequent assays. A typical concentration is around 10 nM.[10]

Protocol 2: Michaelis-Menten Kinetics

-

Prepare serial dilutions of the FRET substrate in assay buffer. A suggested range is 0.1 µM to 12 µM.[10]

-

Add 10 µL of each substrate dilution to multiple wells of a 384-well plate.

-

Prepare a solution of Plasmepsin V at the optimal concentration determined in Protocol 1 (e.g., 10 nM) in assay buffer.[10]

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Monitor the fluorescence as described in Protocol 1.

-

Calculate the initial reaction velocities for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax.

Table 1: Representative Kinetic Parameters for Plasmepsin V

| Substrate | Km (µM) | kcat (s-1) | Reference |

| DABCYL-LNKRLLHETQ-E(EDANS) | 4.6 | 0.24 | [10] |

Protocol 3: Inhibitor Screening and IC50 Determination

-

Prepare a 10-point serial dilution of the test compounds in DMSO.

-

Dilute the compound series in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Pepstatin A (positive control).

-

Add 5 µL of Plasmepsin V solution (at 2x the final optimal concentration) to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the enzyme.[10]

-

Initiate the reaction by adding 10 µL of the FRET substrate solution (at 2x the final concentration, typically at the Km value).

-

Monitor fluorescence kinetics as previously described.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Plasmepsin V Inhibitor Screening

Caption: High-throughput screening workflow.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 2: Example of Inhibitor Screening Data

| Compound | IC50 (µM) | Max Inhibition (%) | Hill Slope |

| WEHI-916 | 0.02 | 100 | 1.2 |

| Pepstatin A | 0.5 | 98 | 1.1 |

| Test Compound 1 | 1.5 | 95 | 1.0 |

| Test Compound 2 | >50 | 20 | N/A |

Conclusion

The FRET-based activity assay for Plasmepsin V is a powerful tool for both basic research and drug discovery. It provides a sensitive, continuous, and high-throughput compatible method for characterizing the enzyme's kinetics and for identifying and characterizing novel inhibitors. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories. The validation of Plasmepsin V as an essential enzyme for parasite survival underscores the importance of such assays in the quest for new antimalarial drugs.[3][4]

References

- 1. Plasmepsin V licenses Plasmodium proteins for export into the host erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of Plasmepsin V Activity Demonstrates Its Essential Role in Protein Export, PfEMP1 Display, and Survival of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Plasmepsin V activity demonstrates its essential role in protein export, PfEMP1 display, and survival of malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a non-exported Plasmepsin V substrate that functions in the parasitophorous vacuole of malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmepsin V licenses Plasmodium proteins for export into the host erythrocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 8. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 10. The zymogen of plasmepsin V from Plasmodium falciparum is enzymatically active - PMC [pmc.ncbi.nlm.nih.gov]

Determining Plasmepsin V kinetic parameters with Dabcyl-LNKRLLHETQ-Edans.

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmepsin V (PMV) is a crucial aspartic protease found in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This enzyme plays a vital role in the export of parasitic proteins into the host erythrocyte, a process essential for the parasite's survival and virulence.[1][2][3][4] Consequently, Plasmepsin V has emerged as a significant target for the development of novel antimalarial drugs.[1][2][3][4] The use of Fluorescence Resonance Energy Transfer (FRET) technology offers a sensitive and continuous method for monitoring the enzymatic activity of proteases like Plasmepsin V.[5][6] This application note details the determination of Plasmepsin V kinetic parameters using the specific FRET substrate, Dabcyl-LNKRLLHETQ-Edans.

The this compound peptide sequence is derived from the PEXEL motif of the P. falciparum Histidine-Rich Protein II (HRPII).[1][7] In this FRET pair, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorophore and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as the quencher.[5][8] When the peptide is intact, the proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence.[5][9] Upon cleavage of the peptide by Plasmepsin V, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time to determine enzyme kinetics.[5][6][9]

Data Presentation

The kinetic parameters of mature Plasmepsin V with the this compound substrate have been experimentally determined. The following table summarizes these key quantitative data points.

| Kinetic Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) | 4.6 µM | 50 mM MES buffer, pH 6.0, 0.005% Tween-20, 37°C | [1][2] |

| Catalytic Rate Constant (kcat) | 0.24 s-1 | 50 mM MES buffer, pH 6.0, 0.005% Tween-20, 37°C | [1][2] |

| Catalytic Efficiency (kcat/Km) | 5.2 x 104 M-1s-1 | Calculated from Km and kcat | |

| Optimal pH Range | 5.5 - 7.0 | [1][2] |

Experimental Protocols

Materials and Reagents

-

Recombinant mature Plasmepsin V

-

FRET Substrate: this compound

-

Assay Buffer: 50 mM MES, pH 6.0, containing 0.005% Tween-20

-

96-well black microplates

-

Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm

-

Control inhibitors (e.g., Pepstatin A)

Protocol for Determining Km and kcat

-

Preparation of Reagents:

-

Enzymatic Assay:

-

To each well of a 96-well black microplate, add the diluted substrate solutions.

-

Initiate the reaction by adding the diluted Plasmepsin V solution to each well. The final reaction volume should be consistent across all wells (e.g., 100 µL).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[1]

-

-

Data Acquisition:

-

Monitor the increase in fluorescence over time, with excitation at approximately 340 nm and emission at approximately 490 nm.

-

Record fluorescence readings at regular intervals (e.g., every minute) for a sufficient duration to obtain the initial linear portion of the reaction progress curve.

-

-

Data Analysis:

-

Determine the initial reaction rates (v0) from the linear slope of the fluorescence increase versus time plot.

-

Convert the fluorescence units to molar concentrations of the product using a standard curve of the free Edans fluorophore or by determining a conversion factor from the complete hydrolysis of a known amount of substrate.[1]

-

Plot the initial reaction rates (v0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.[1]

-

Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for Plasmepsin V kinetic analysis using a FRET-based assay.

Caption: Mechanism of FRET substrate cleavage by Plasmepsin V.

References

- 1. The zymogen of plasmepsin V from Plasmodium falciparum is enzymatically active - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The zymogen of plasmepsin V from Plasmodium falciparum is enzymatically active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasmepsin V licenses Plasmodium proteins for export into the host erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Plasmepsin V Activity Demonstrates Its Essential Role in Protein Export, PfEMP1 Display, and Survival of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Fluorescence in a Plasmepsin V FRET Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the activity of Plasmepsin V (PMV), an essential aspartic protease of Plasmodium falciparum, using a Fluorescence Resonance Energy Transfer (FRET) assay. This assay is a critical tool for screening potential antimalarial drug candidates that target PMV.

Introduction

Plasmepsin V is a vital enzyme for the malaria parasite, playing a crucial role in the export of effector proteins into the host erythrocyte. These exported proteins are essential for the parasite's survival, virulence, and remodeling of the host cell.[1][2][3] The indispensable nature of PMV makes it a promising target for novel antimalarial therapies.[3][4][5]

This protocol describes a continuous fluorescence-based assay that utilizes a FRET substrate derived from the Plasmodium Export Element (PEXEL) motif.[6] The substrate is a peptide sequence flanked by a fluorescent donor (EDANS) and a quencher (DABCYL). In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by Plasmepsin V, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[7][8]

Principle of the FRET Assay

The FRET assay for Plasmepsin V activity is based on the principle of energy transfer between two chromophores. The substrate peptide contains the amino acid sequence LNKRLLHETQ, derived from the PEXEL motif of the Histidine-Rich Protein II (HRPII).[6] This sequence is flanked by the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

When the substrate is intact, the close proximity of DABCYL to EDANS allows for efficient FRET, where the energy from an excited EDANS molecule is non-radiatively transferred to DABCYL, quenching the fluorescence emission of EDANS.[7][8] Plasmepsin V recognizes and cleaves the peptide sequence, separating the EDANS and DABCYL moieties. This separation disrupts FRET, leading to a quantifiable increase in the fluorescence emission from EDANS. The rate of this fluorescence increase is directly proportional to the enzymatic activity of Plasmepsin V.

Caption: Signaling pathway of the Plasmepsin V FRET assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage Temperature |

| Recombinant Plasmepsin V | In-house/Commercial | - | -80°C |

| Plasmepsin V FRET Substrate | AnaSpec/Eurogentec | AS-64939 | -20°C |

| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 | Room Temperature |

| Tween-20 | Sigma-Aldrich | P9416 | Room Temperature |

| Pepstatin A (Inhibitor Control) | Sigma-Aldrich | P5318 | -20°C |

| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plates | Corning/Greiner | - | Room Temperature |

Experimental Protocols

Reagent Preparation

Assay Buffer (50 mM MES, 0.005% Tween-20, pH 6.0)

-

Dissolve the appropriate amount of MES in deionized water to a final concentration of 50 mM.

-

Adjust the pH to 6.0 using NaOH or HCl.

-

Add Tween-20 to a final concentration of 0.005% (v/v).

-

Filter sterilize the buffer and store at 4°C.

Plasmepsin V FRET Substrate Stock Solution (1 mM)

-

The substrate is typically supplied as a lyophilized powder.[6][9]

-

Reconstitute the peptide in DMSO to a stock concentration of 1 mM.

-

Aliquot and store at -20°C, protected from light.

Recombinant Plasmepsin V Working Solution

-

Thaw the recombinant Plasmepsin V enzyme on ice.

-

Dilute the enzyme to the desired final concentration (e.g., 20 nM, for a final assay concentration of 10 nM) in cold Assay Buffer immediately before use. Keep on ice.

Inhibitor Stock Solution (e.g., Pepstatin A)

-

Dissolve Pepstatin A in DMSO to a stock concentration of 10 mM.

-

Aliquot and store at -20°C.

Plasmepsin V Activity Assay Protocol

Caption: Experimental workflow for the Plasmepsin V FRET assay.

-

Assay Plate Setup:

-

Add the following components to the wells of a 96-well black plate. It is recommended to perform all assays in triplicate.

-

Test Wells:

-

X µL Assay Buffer

-

1 µL DMSO (vehicle control)

-

50 µL of 2X Plasmepsin V working solution (e.g., 20 nM)

-

-

Inhibitor Wells:

-

X µL Assay Buffer

-

1 µL of inhibitor at various concentrations

-

50 µL of 2X Plasmepsin V working solution (e.g., 20 nM)

-

-

No-Enzyme Control:

-

X+50 µL Assay Buffer

-

1 µL DMSO

-

-

The final volume before adding the substrate should be 90 µL.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and inhibitors to interact.[10]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (e.g., 50 µM working solution for a final concentration of 5 µM) to all wells, bringing the final volume to 100 µL.[10]

-

-

Fluorescence Measurement:

Data Analysis

-

Calculate Initial Velocity:

-

For each well, plot the relative fluorescence units (RFU) against time (in minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.